1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and an ethoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of 4-ethoxy-3-methylphenylamine with a sulfonyl chloride derivative, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the methylation of the piperidine nitrogen to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group may interact with nucleophilic sites on proteins or enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The ethoxy-methylphenyl moiety may contribute to the compound’s overall stability and solubility, facilitating its activity in biological systems.
Comparison with Similar Compounds
- 1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- ethyl 3-{[(4-methylphenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate
Comparison: Compared to similar compounds, 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-METHYLPIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions. The piperidine ring also distinguishes it from other sulfonyl-containing compounds, potentially offering different biological activities and applications.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-22-15-6-5-14(11-12(15)2)23(20,21)18-9-7-13(8-10-18)16(19)17-3/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHSJCQRZWCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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